3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide
CAS No.:
Cat. No.: VC13478518
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO2 |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 3-bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C11H14BrNO2/c1-7-3-4-9(5-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1 |
| Standard InChI Key | LESSHHLLXFMGFL-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C(=O)N[C@@H](C)CO)Br |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br |
Introduction
3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide is an organic compound belonging to the benzamide class. It features a benzene ring substituted with a bromine atom, a hydroxypropan-2-yl group, and a methyl group at the para position relative to the amide linkage. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Synthesis and Production
The synthesis of 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide typically involves several key steps, including bromination and subsequent reactions involving hydroxypropan-2-yl derivatives. In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability during production.
Biological Activities and Applications
Research indicates that 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide possesses potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the hydroxy group enhances its ability to interact with biological targets, such as enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Interaction Studies and Mechanism of Action
Interaction studies have demonstrated that 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide can effectively bind to specific molecular targets due to its functional groups. The hydroxy group allows for hydrogen bonding interactions, which may stabilize binding with enzymes or receptors, enhancing its potential efficacy as a drug candidate.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-N-(1-hydroxypropan-2-yl)-3-methylbenzamide | Similar structure with different substitution patterns | May exhibit different biological activities due to varying substituents |
| 3-Bromo-N-(furan-2-ylmethyl)benzamide | Contains a furan moiety instead of hydroxypropan-2-yl | Potentially different reactivity due to furan's electron-rich nature |
| 3-Bromo-N-(1-hydroxybutan-2-yl)benzamide | Longer hydroxyalkyl chain compared to propan-2-yl | Differences in solubility and binding affinity due to chain length |
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